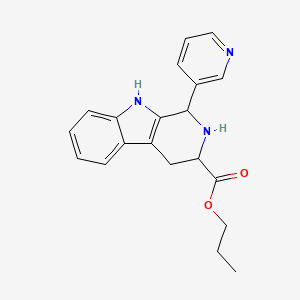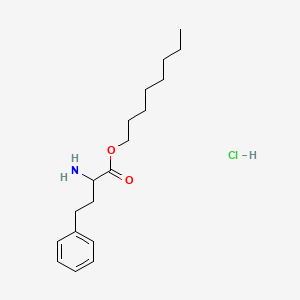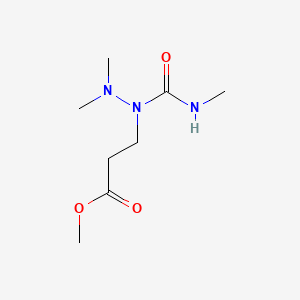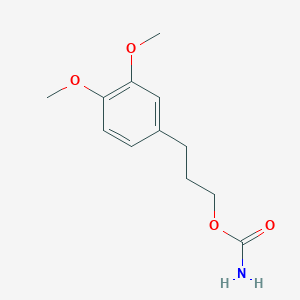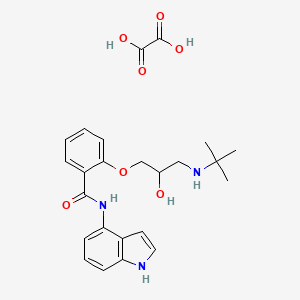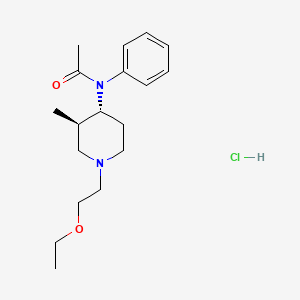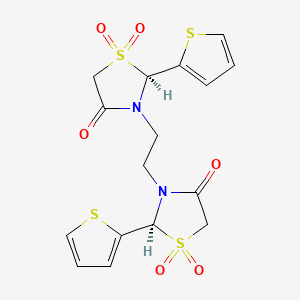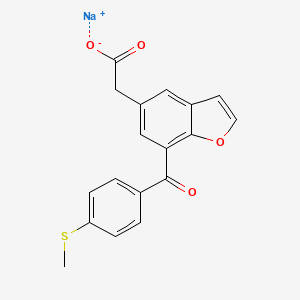
Potassium m-xylene-4-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium m-xylene-4-sulfonate is an organic compound with the molecular formula C₈H₉KO₃S. It is a potassium salt of m-xylene-4-sulfonic acid and is known for its hydrotropic properties, which means it can significantly increase the solubility of organic compounds in water . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium m-xylene-4-sulfonate can be synthesized through the sulfonation of m-xylene followed by neutralization with potassium hydroxide. The sulfonation process typically involves the reaction of m-xylene with sulfuric acid or oleum, resulting in the formation of m-xylene-4-sulfonic acid. This intermediate is then neutralized with potassium hydroxide to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The sulfonation reaction is carried out in large reactors, and the resulting m-xylene-4-sulfonic acid is continuously neutralized with potassium hydroxide. The final product is then purified through crystallization or other separation techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium m-xylene-4-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfinate or thiol compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium m-xylene-4-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a hydrotrope to enhance the solubility of sparingly soluble compounds in aqueous solutions.
Biology: Employed in biochemical assays and as a solubilizing agent for biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to increase the solubility of pharmaceutical compounds.
Wirkmechanismus
The primary mechanism by which potassium m-xylene-4-sulfonate exerts its effects is through its hydrotropic properties. It interacts with water molecules and organic compounds, disrupting the hydrogen bonding network of water and increasing the solubility of hydrophobic substances. This property makes it an effective solubilizing agent in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium p-xylene sulfonate
- Sodium benzene sulfonate
- Sodium cumene sulfonate
- Sodium p-toluene sulfonate
Uniqueness
Potassium m-xylene-4-sulfonate is unique due to its specific hydrotropic properties, which make it more effective in certain applications compared to other similar compounds. Its potassium ion also provides different solubility and reactivity characteristics compared to sodium-based hydrotropes .
Eigenschaften
CAS-Nummer |
68978-26-7 |
|---|---|
Molekularformel |
C8H9KO3S |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
potassium;2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.K/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
VCMWXXGMNGQDSI-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


